3-(oxan-3-yl)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

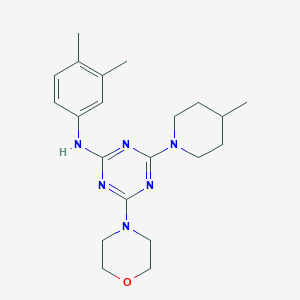

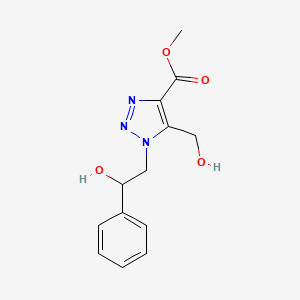

The compound “3-(oxan-3-yl)-1H-indazole” is a derivative of indazole, which is a type of organic compound consisting of a benzene ring fused to a pyrazole ring . The “3-(oxan-3-yl)” part suggests the presence of an oxane (a type of ether) attached to the third position of the indazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain the fused benzene and pyrazole rings characteristic of indazole, with an oxane group attached at the third position .Chemical Reactions Analysis

As an indazole derivative, this compound might be expected to undergo reactions similar to other indazoles, such as electrophilic substitution or metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature of the oxane substituent .科学的研究の応用

Oxazole Derivatives in Pharmaceuticals

Oxazole derivatives exhibit a broad spectrum of pharmacological activities, which makes them a focal point in drug discovery and pharmaceutical research. These compounds, characterized by the presence of an oxygen atom and a nitrogen atom in a five-membered ring, show promise in various therapeutic areas including analgesics, anti-inflammatory, antimicrobial, anticancer, antidepressants, antidiabetic, antiobesity, and anticonvulsant applications. The diversity in their chemical structures allows for the development of novel therapeutic agents, highlighting their importance in pharmaceutical innovation (Joshi, Bisht, & Juyal, 2017).

Indazole Derivatives in Medicinal Chemistry

Indazole derivatives are recognized for their versatility in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory effects, among others. The structural and chemical diversity of indazole derivatives enables the design of new drugs with improved efficacy and safety profiles. A notable example is the indazole compound YC-1, which has shown anticancer activities in various cancer cell types, including human prostate cancer cells. YC-1's mechanism includes the induction of apoptosis and suppression of nuclear factor-κB activation, underscoring the therapeutic potential of indazole derivatives in cancer treatment (Huang et al., 2005).

Bioactive Oxazole-Containing Alkaloids from Marine Organisms

The exploration of marine-derived substances has revealed 1,3-oxazole-containing alkaloids as an important source of bioactive compounds. These alkaloids, with their varied chemical structures and biological properties, have been developed into therapeutic agents for multiple applications. The review of marine-derived 1,3-oxazole-containing alkaloids provides insight into their sources, structural features, biological properties, biosynthesis, and chemical synthesis, indicating a rich avenue for the discovery of new therapeutic compounds (Chen et al., 2021).

Catalytic Synthesis of Oxazole Derivatives

The synthesis of oxazole derivatives has been a subject of considerable interest due to their widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. The catalytic synthesis of 1,3-oxazole derivatives, in particular, has seen significant advancements, providing efficient methodologies for producing these compounds. This area of research underscores the importance of oxazole derivatives as building blocks in the synthesis of novel compounds with a wide variety of applications (Shinde et al., 2022).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(oxan-3-yl)-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)12(14-13-11)9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACGCSKRAPVELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=C3C=CC=CC3=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)

![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)

![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)